Product packaging for Ethyl 6-(4-methoxyphenyl)-2-naphthoate(Cat. No.:CAS No. 1334137-82-4)

Ethyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No.: B590871
CAS No.: 1334137-82-4
M. Wt: 306.361
InChI Key: HCJPRJWUVWARAV-UHFFFAOYSA-N
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Description

Significance of Naphthoate Scaffolds in Organic Chemistry and Advanced Materials Research

The naphthalene (B1677914) core, particularly when functionalized as a naphthoate, serves as a fundamental building block, or "scaffold," in the design and synthesis of complex organic molecules. In medicinal chemistry, these scaffolds are prized for their ability to present functional groups in well-defined spatial orientations, facilitating interactions with biological targets. For instance, the 1-hydroxy-2-naphthoate (B8527853) scaffold has been identified as a novel platform for developing potent and selective inhibitors of the Mcl-1 oncoprotein, a key target in cancer therapy. nih.gov Similarly, naphthoquinone scaffolds have been investigated as a basis for new leishmanicidal inhibitors targeting the Leishmania GSK-3 enzyme. nih.gov The inherent properties of the naphthalene ring system allow it to participate in crucial binding interactions, such as hydrophobic interactions, which can stabilize ligand-DNA complexes. nih.gov

Beyond pharmaceuticals, naphthoate derivatives are integral to the synthesis of agrochemicals, dyes, and pigments. researchgate.net The term "scaffold" is also used in materials science, where it refers to a framework for constructing materials with specific properties, such as porous structures for bone tissue engineering. researchgate.net In synthetic organic chemistry, naphthoate esters and their parent acids are valuable intermediates. They are employed in the construction of fused heterocyclic systems like isoxazoles and pyrazoles. nih.gov The versatility of the naphthoate framework allows for extensive functionalization, making it a subject of continuous research to access novel chemical diversity. nih.govacs.org The strategic importance of a scaffold lies in its ability to be a central framework that can be decorated with various chemical groups to fine-tune its physical, chemical, and biological properties. wiley-vch.de

Overview of Ethyl 6-(4-methoxyphenyl)-2-naphthoate as a Model Compound and Key Intermediate

This compound is a specific aromatic ester that embodies the structural features of the naphthoate class. While direct and extensive research on this exact ethyl ester is not widely published, its significance can be understood through its closely related analogues, namely the corresponding carboxylic acid, 6-(4-methoxyphenyl)-2-naphthoic acid, and its methyl ester, Mthis compound. These compounds are critical intermediates in the synthesis of Adapalene (B1666599), a third-generation synthetic retinoid used in the treatment of acne. nih.govpharmaffiliates.com

The synthesis of Adapalene involves the coupling of a 6-halonaphthalene-2-carboxylate with a substituted phenylboronic acid, followed by further modification. nih.gov Specifically, Mthis compound is a direct precursor to the adamantyl-substituted final product. pharmaffiliates.com Given the common practice in synthetic chemistry of interchanging simple alkyl esters (like methyl and ethyl esters) based on reaction conditions or desired physical properties, this compound serves as a key representative and potential synthetic equivalent in this chemical space.

Studies on 6-(4-methoxyphenyl)-2-naphthoic acid and its ethyl ester have explored their interaction with DNA, revealing that these molecules can bind to DNA, with binding constants in the range of 1.1×10⁴ M⁻¹. nih.gov This capacity for molecular interaction makes the core scaffold a subject of interest for designing molecules with specific biological activities. The compound thus serves as a model for studying the fundamental properties and synthetic utility of 6-aryl-2-naphthoate structures.

PropertyValue
Compound Name This compound
Parent Acid 6-(4-methoxyphenyl)-2-naphthoic acid
Related Methyl Ester Mthis compound pharmaffiliates.com
Application of Derivatives Synthesis of Adapalene nih.govpharmaffiliates.com
Binding Affinity (Related Acid/Ester) K(ligand-DNA) ~ 1.1×10⁴ M⁻¹ nih.gov

Historical Context of Related Naphthoic Acid and Ester Derivatives in Mechanistic and Synthetic Studies

The study of naphthoic acids and their esters has a rich history, driven by their utility and the interesting chemical transformations they undergo. Early research focused on the fundamental synthesis and properties of simple derivatives, such as esters of 1-hydroxy-2-naphthoic acid. rsc.org Over time, the focus expanded to include their biological activities, with studies in the mid-20th century investigating the plant growth-inhibiting properties of various naphthoic acid esters. documentsdelivered.com

In synthetic chemistry, the development of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex biaryl compounds, including the 6-aryl-2-naphthoate scaffold. Historically, methods like Negishi cross-coupling (utilizing organozinc reagents) and Friedel-Crafts alkylation were employed for the synthesis of Adapalene precursors. google.com More recently, Suzuki-Miyaura coupling, which uses more stable boronic acids, has become a common method for creating the crucial carbon-carbon bond between the naphthalene and phenyl rings. nih.gov

Mechanistic studies have also been a significant area of research. For example, detailed investigations into the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes have revealed unexpected pathways to forming substituted 1-hydroxy-2-naphthoic acid esters through a 1,2-acyl shift. nih.govacs.org Such studies are crucial for understanding reaction pathways and developing new synthetic methodologies. Other mechanistic work has explored the hydrodearomatization of naphthalene over nickel phosphide (B1233454) catalysts, a process relevant to producing cleaner fuels. rsc.org The foundational Fischer esterification remains a classic and widely taught method for the synthesis of esters from carboxylic acids and alcohols, applicable to the production of various naphthoate esters. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O3 B590871 Ethyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 1334137-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-3-23-20(21)18-7-6-16-12-15(4-5-17(16)13-18)14-8-10-19(22-2)11-9-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPRJWUVWARAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 6 4 Methoxyphenyl 2 Naphthoate and Analogues

Strategic Approaches to the Naphthoate Core

The formation of the 6-aryl-2-naphthoate system is the cornerstone of synthesizing Ethyl 6-(4-methoxyphenyl)-2-naphthoate. This involves either constructing the biaryl linkage on a pre-existing naphthoate skeleton or building the naphthalene (B1677914) ring with the aryl substituent already in place.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming the key C-C bond between the naphthalene and phenyl moieties. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura coupling is a widely employed method for generating biaryl systems. The reaction involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. In the context of this compound synthesis, this typically involves the reaction of a 6-halonaphthoate ester with a 4-methoxyphenylboronic acid derivative. nih.govgoogle.com

A common route involves the Pd/C-mediated Suzuki coupling between a 6-bromo-2-naphthoate ester, such as Methyl 6-bromo-2-naphthoate, and 4-methoxyphenylboronic acid. nih.govgoogle.com The reaction is generally carried out in the presence of a base, like sodium carbonate, in a suitable solvent system. google.com The versatility of the Suzuki reaction allows for its application in various settings, from small-scale laboratory synthesis to large-scale industrial production. researchgate.net Recent advancements have even demonstrated the implementation of Suzuki-Miyaura reactions on nanoliter-scale droplet microarrays for the high-throughput synthesis of biphenyl (B1667301) libraries. nih.govresearchgate.net

The synthesis of Adapalene (B1666599), a complex analogue, often utilizes a Suzuki coupling as a key step. google.com For instance, 3-(1-adamantyl)-4-methoxyphenylboronic acid can be coupled with an alkyl-6-halonaphthoate catalyzed by Pd(0) or Pd/phosphine ligands. google.com Similarly, 3-Adamantyl-4-methoxyphenyl potassium trifluoroborate has been successfully coupled with 6-bromo-2-methyl naphthoate in a one-pot reaction. google.com The organotrifluoroborate salts are often favored due to their stability and ease of handling compared to boronic acids. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Naphthoate Synthesis
Aryl Halide/TriflateBoron ReagentCatalystBaseSolventYieldReference
Methyl 6-bromo-2-naphthoate4-Methoxyphenylboronic acidPd/CSodium CarbonateNot SpecifiedNot Specified nih.gov
Alkyl-6-halonaphthoate3-(1-Adamantyl)-4-methoxyphenylboronic acidPd(0) or Pd/phosphineNot SpecifiedNot SpecifiedNot Specified google.com
6-Bromo-2-methyl naphthoate3-Adamantyl-4-methoxyphenyl potassium trifluoroborateNot SpecifiedNot SpecifiedTetrahydrofuran (THF)Not Specified google.com
Aryl BromidesArylboronic acidsPd(PPh3)4Carbonate baseDimethoxyethane/WaterGood orgsyn.org

The Negishi cross-coupling reaction provides an alternative and powerful method for C-C bond formation, coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful in the total synthesis of complex molecules due to the high reactivity of the organozinc reagents and its broad functional group tolerance. wikipedia.orgnumberanalytics.com

Historically, the first synthesis of Adapalene, a derivative of the target compound, was achieved via a Negishi coupling. google.com The process involved converting 2-(1-adamantyl)-4-bromoanisole into its organozinc compound, which was then reacted with 6-bromo-2-methylnaphthoate using a palladium or nickel catalyst. google.com The generation of the organozinc reagent can be achieved from the corresponding organomagnesium (Grignard) reagent by transmetallation with a zinc salt like zinc chloride. researchgate.netgoogle.com

While highly effective, the Negishi coupling is sometimes considered less reliable than the Suzuki reaction in certain applications. nih.gov However, recent advancements, including the development of robust palladium-N-heterocyclic carbene (NHC) catalysts, have significantly expanded the scope and reliability of Negishi couplings, allowing them to proceed under mild conditions with low catalyst loadings. organic-chemistry.org These modern protocols are compatible with a wide array of (hetero)aryl chlorides and bromides and various alkyl- and arylzinc reagents. organic-chemistry.org

Table 2: Key Features of Negishi vs. Suzuki Coupling for Naphthoate Synthesis
FeatureNegishi CouplingSuzuki-Miyaura Coupling
Organometallic ReagentOrganozinc (R-ZnX)Organoboron (R-B(OR)2)
ReactivityGenerally higher, can be moisture/air sensitiveGenerally more stable, tolerant to air/moisture
Key ApplicationCoupling complex fragments, high functional group tolerance wikipedia.orgnumberanalytics.comWide applicability, robust, common in industrial processes researchgate.net
Historical ContextUsed in the first synthesis of Adapalene google.comWidely used in modern syntheses of Adapalene analogues google.comgoogle.com

Friedel-Crafts Alkylation Routes in Naphthoate Derivatization

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.orgnih.gov In the context of synthesizing complex naphthoate analogues, Friedel-Crafts alkylation is typically used as a derivatization step to introduce substituents onto the pre-formed biaryl skeleton. google.com

For example, a process for preparing an Adapalene precursor involves the Friedel-Crafts alkylation of methyl 6-(4-hydroxyphenyl)-2-naphthoate. google.com In this reaction, the electron-rich phenol (B47542) ring is alkylated with an adamantyl source, such as 1-acetoxy adamantane, in the presence of a strong acid catalyst like sulfuric acid. google.com This demonstrates the utility of the reaction in adding sterically bulky groups to the phenyl ring of the naphthoate system.

Modern Friedel-Crafts alkylations often employ milder and more sustainable catalysts than traditional Lewis acids like AlCl₃. nih.govnumberanalytics.com These can include solid acid catalysts and various metal complexes that allow the reaction to proceed under more controlled conditions, enhancing selectivity and reducing waste. numberanalytics.comresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a carbocation electrophile is generated from the alkylating agent and attacks the electron-rich aromatic ring. libretexts.org

Cyclocondensation Reactions for Naphthoate Ring Formation

Instead of forming the biaryl linkage on a pre-existing naphthalene ring, an alternative strategy involves constructing the naphthoate ring itself through cyclocondensation or cyclization reactions. These methods build the bicyclic aromatic system from simpler acyclic or monocyclic precursors.

One such approach is the palladium-catalyzed intramolecular α-arylation and aromatization cascade. bohrium.com This strategy can be used to synthesize polysubstituted 2-naphthols from ortho-bromobenzyl substituted α-fluoroketones. The resulting 2-naphthols are versatile intermediates that can be subsequently converted to the corresponding naphthoic acids and esters. bohrium.com

Another strategy involves the condensation of a naphthaldehyde derivative with a compound containing an active methylene (B1212753) group. For instance, 6-methoxy-2-naphthaldehyde (B117158) can undergo a Knoevenagel-type condensation with an acetoacetic acid ester. google.com The resulting unsaturated ketone can then be subjected to a series of transformations, including reduction and cyclization, to build up the desired substituted naphthalene system. While not a direct route to the naphthoate, these condensation-cyclization sequences are fundamental in building the core naphthalene structure from different starting materials.

Direct Esterification of Naphthoic Acids

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 6-(4-methoxyphenyl)-2-naphthoic acid. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or simply a generic strong acid source (H⁺). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates water to yield the protonated ester. Deprotonation then gives the final ester product. masterorganicchemistry.com This method is widely applicable and is a cornerstone of ester synthesis in both academic and industrial settings. rug.nl

Functionalization and Derivatization Strategies

Functionalization and derivatization are critical for tuning the biological activity and physicochemical properties of the lead compound. These strategies involve the modification of the naphthoate core, the pendant aromatic ring, and the ester group.

The introduction of new substituents onto the aromatic rings of the naphthoate system is governed by the principles of electrophilic aromatic substitution. youtube.compressbooks.pub The existing groups on the benzene (B151609) ring and the naphthalene system act as directors, influencing the position of incoming electrophiles. youtube.com The reactivity of the aromatic rings is also affected; electron-donating groups activate the ring, making it more nucleophilic and prone to substitution, while electron-withdrawing groups have a deactivating effect. youtube.com

A prominent example of such functionalization is seen in the synthesis of Adapalene, a derivative of 6-(4-methoxyphenyl)-2-naphthoic acid. In this synthesis, an adamantyl group is introduced onto the 4-methoxyphenyl (B3050149) ring. nih.gov This is typically achieved through a Friedel-Crafts alkylation reaction on a precursor molecule. google.com For instance, reacting 1-acetoxyadamantane with methyl 6-(4-hydroxyphenyl)-2-naphthoate in the presence of a strong acid like sulfuric acid introduces the bulky adamantyl group ortho to the hydroxyl group (which is subsequently methylated). google.com

The electronic properties of substituents on the naphthyl portion of related molecules can direct the outcome of rearrangements and substitutions. For example, an electron-donating methoxy (B1213986) group can selectively favor the formation of specific constitutional isomers during Lewis-acid-mediated rearrangements of oxabenzonorbornadiene precursors to naphthoic acid esters. nih.gov This demonstrates that by choosing appropriate precursors with directing groups, chemists can access novel substitution patterns on the naphthoate system. nih.gov

The nature of substituents on aromatic compounds dictates the order and position of further substitutions. pressbooks.pub In electrophilic aromatic substitution, the reaction proceeds via a resonance-stabilized carbocation intermediate, and the stability of this intermediate is key to the reaction's outcome. pressbooks.pub

The ethyl ester group in this compound is a key functional handle that can be readily modified. The most common transformation is its hydrolysis (saponification) to the corresponding carboxylic acid. This is a crucial step in the synthesis of drugs like Adapalene from its ester precursor. epo.orggoogle.com The process typically involves heating the ester with a strong base, such as potassium hydroxide (B78521), in a suitable solvent system like toluene (B28343). epo.org In one documented procedure, the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid is hydrolyzed using potassium hydroxide and a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, in toluene at reflux temperature. epo.org

While direct examples for this compound are specific to its hydrolysis, standard organic chemistry transformations allow for other selective modifications. These include:

Transesterification: Reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst to produce a different ester.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester to a primary alcohol, yielding [6-(4-methoxyphenyl)naphthalen-2-yl]methanol.

Amidation: Converting the ester to an amide by reaction with an amine, often requiring initial conversion to a more reactive acyl chloride.

The development of stereoselective methods for modifying ester-containing molecules is an active area of research, allowing for precise control over the three-dimensional structure of the final product. core.ac.uk

The synthesis of the bi-aryl naphthoate structure often relies on cross-coupling reactions, which require the use of activated intermediates. One of the precursor molecules is typically converted into a more reactive form to facilitate the formation of the key carbon-carbon bond.

Organometallic Reagents: In Negishi cross-coupling reactions, an organozinc derivative is a key activated intermediate. For the synthesis of an adapalene precursor, 2-(1-adamantyl)-4-bromoanisole is first converted to its organomagnesium (Grignard) derivative, which is then transmetalated with zinc chloride to form the more reactive organozinc compound. epo.orggoogle.com This organozinc reagent is then coupled with a methyl 6-bromo-2-naphthoate in the presence of a nickel catalyst. epo.org

Boron-Based Reagents: The Suzuki-Miyaura coupling is a powerful alternative that utilizes organoboron compounds.

Boronic Acids: 4-Methoxyphenyl boronic acid is used to couple with 6-bromo-2-naphthoic acid in a palladium-catalyzed reaction to form 6-(4-methoxyphenyl)-2-naphthoic acid. nih.gov Similarly, 4-methoxy-3-adamantyl-phenylboronic acid can be coupled with a methyl 6-tosyl-naphthalene-2-carboxylate intermediate. google.com The tosylate group in this case is an activated form of a hydroxyl group, making the naphthalene ring susceptible to coupling.

Organotrifluoroborates: Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent coupling partners. google.com For example, 3-adamantyl-4-methoxyphenyl potassium trifluoroborate can be synthesized and coupled with 6-bromo-2-methyl naphthoate. These reagents are often preferred in industrial settings due to their stability and ease of handling compared to more sensitive organometallics. google.com

By generating these activated intermediates, chemists can efficiently construct the complex 6-aryl-2-naphthoate scaffold.

Optimization of Reaction Conditions and Yields in Naphthoate Synthesis

Optimizing reaction conditions is essential for maximizing the yield, purity, and efficiency of a synthesis while minimizing waste and cost. numberanalytics.com This process involves the systematic investigation of parameters such as catalysts, solvents, temperature, and reagent stoichiometry. numberanalytics.comnih.gov

In the synthesis of naphthoate derivatives and their analogues, several factors have been optimized to improve outcomes. The choice of catalyst and ligand is paramount in cross-coupling reactions. For instance, in a Suzuki coupling for an adapalene precursor, a combination of nickel(II) chloride and tris(hydroxypropyl)phosphine (B1588583) was used as the catalytic system, with potassium phosphate (B84403) as the base, achieving a 95% yield. google.com In other systems, matching a main catalyst (e.g., aluminum trichloride) with a specific co-catalyst (e.g., palladium chloride) has been shown to dramatically increase yield and product purity. google.com

The table below illustrates how different parameters are optimized in coupling reactions to form the 6-aryl-2-naphthoate core structure.

Reaction TypeAryl PartnerNaphthoate PartnerCatalyst/BaseSolventYield/PurityReference
Suzuki4-Methoxyphenyl boronic acid6-Bromo-2-naphthoic acidPd/C-- nih.gov
Suzuki3-Adamantyl-4-methoxyphenyl potassium trifluoroborate6-Bromo-2-methyl naphthoate-Tetrahydrofuran83% (intermediate) google.com
Suzuki4-Methoxy-3-adamantyl-phenylboronic acidMethyl 6-tosyl-naphthalene-2-carboxylateNiCl₂ / THPP / K₃PO₄Tetrahydrofuran / Water95% google.com
NegishiOrganozinc derivative of 1-(5-bromo-2-methoxyphenyl)adamantaneMethyl 6-bromo-2-naphthoateNiCl₂/DPPETetrahydrofuran78% epo.org

Beyond catalysts, other factors are crucial. The order of reagent addition can be optimized for safety and control, especially on an industrial scale. For example, adding methyl 6-bromo-2-naphthoate to a suspension of the organozinc derivative and catalyst helps to manage the exothermic nature of the reaction. epo.org Temperature control is also vital; a Friedel-Crafts reaction may be run at a low temperature to control selectivity, while a coupling reaction may require heating at reflux for several hours to ensure completion. google.com The final purity of the product is also a key optimization target, with processes being developed to achieve purities higher than 99.7%. google.com Modern approaches even leverage machine learning and Bayesian optimization to more rapidly identify ideal reaction conditions from a vast parameter space, accelerating the development of efficient synthetic routes. nih.gov

Mechanistic Investigations of Molecular Interactions of Ethyl 6 4 Methoxyphenyl 2 Naphthoate

Ligand-Biomolecule Binding Mechanisms

Exploration of Molecular Interactions with Deoxyribonucleic Acid (DNA)

No studies were found that investigated the direct interaction between Ethyl 6-(4-methoxyphenyl)-2-naphthoate and DNA. Consequently, information regarding its potential binding modes and the energetics involved is not available.

There is no published research describing the intercalative binding of this compound into the DNA double helix or the thermodynamic parameters associated with such an interaction.

While hydrophobic interactions are a crucial factor in the binding of many small molecules to DNA, no studies have specifically characterized the role of such forces in the context of this compound.

Protein and Receptor Binding Studies at a Molecular Level

No molecular-level studies detailing the binding of this compound to specific proteins or receptors were identified. The methyl ester counterpart, Mthis compound, is noted as a precursor in the synthesis of Adapalene (B1666599), a retinoid acid receptor agonist, but this does not describe the binding characteristics of the ethyl ester itself.

There is no information available from techniques such as X-ray crystallography or molecular docking to identify the binding pockets or key amino acid residues involved in a potential interaction with any protein target.

No evidence was found to suggest that this compound acts as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) from Mycobacterium tuberculosis or any other enzyme. Research on MenA inhibitors has focused on other chemical scaffolds.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a pivotal role in the supramolecular assembly of organic molecules, dictating their crystal packing and macroscopic properties. While direct studies on this compound are not extensively documented, insights can be drawn from crystallographic studies of structurally similar compounds. For instance, the crystal structure of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate reveals the presence of weak C—H⋯O hydrogen bonds that link molecules into a ribbon-like structure. nih.gov Furthermore, weak C—H⋯π interactions contribute to the stabilization of the crystal structure. nih.gov

In a related compound, Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, weak O–H...O intermolecular interactions are observed, which are significant in influencing the stability of the crystal packing. mdpi.com Such interactions, particularly hydrogen bonding and π-π stacking, are expected to be significant in the supramolecular assembly of this compound due to the presence of aromatic rings and the ester functional group. The methoxy (B1213986) group can also participate in hydrogen bonding, further influencing the molecular arrangement in the solid state.

The following table summarizes the types of non-covalent interactions observed in compounds structurally related to this compound, which are likely to be important for its supramolecular chemistry.

Interaction TypeParticipating GroupsReference Compound
C—H⋯O Hydrogen BondsC-H bonds and Oxygen atoms of the ester groupEthyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate
C—H⋯π InteractionsC-H bonds and aromatic ringsEthyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate
O–H⋯O Hydrogen BondsHydroxyl and Carbonyl groupsEthyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate

Fluorescent Probing of Biological Microenvironments

For instance, 6-methoxy-2-naphthoate has been utilized as a standard chromophore in chiroptical studies, indicating its well-defined spectroscopic properties. researchgate.net The emission wavelength and quantum yield of fluorescent molecules are often influenced by the surrounding environment. Small organic fluorescent molecules can exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. nih.gov This property is valuable in the design of fluorescent probes for sensing and imaging. nih.gov

The extended π-conjugated system in molecules like this compound can lead to fluorescence in both solution and the solid state. nih.gov Modifications to the molecular structure, such as the introduction of different functional groups, can tune the photophysical properties, including the emission wavelength and intensity. nih.govchemrevlett.com The potential of a molecule as a fluorescent probe is often evaluated based on its photostability, quantum yield, and sensitivity to the environment.

The table below outlines key fluorescent properties that would need to be investigated for this compound to assess its suitability as a biological probe, based on general principles of fluorescent molecules.

Fluorescent PropertySignificance for Biological Probing
Emission WavelengthShould be in a range that minimizes background fluorescence from biological samples.
Quantum YieldA higher quantum yield is generally desirable for better sensitivity.
SolvatochromismEnables the probing of local polarity in microenvironments.
PhotostabilityCrucial for long-term imaging and monitoring.
Cellular UptakeThe ability to permeate cell membranes is necessary for intracellular probing.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Molecular Recognition and Activity

The fundamental framework of Ethyl 6-(4-methoxyphenyl)-2-naphthoate, consisting of a naphthalene (B1677914) core linked to a methoxyphenyl group, is a key determinant of its molecular interactions. The planar nature of the naphthalene ring system is crucial for its ability to intercalate between the base pairs of DNA. This intercalation is a primary mechanism of action for many compounds with a polycyclic aromatic scaffold.

Impact of Substituent Modifications on Molecular Activity Profiles

The activity of the parent compound, this compound, can be significantly modulated by the introduction or modification of various substituents. These changes can influence the molecule's electronic properties, steric profile, and lipophilicity, thereby altering its biological activity.

Positional and Electronic Effects of Methoxy (B1213986) and Phenyl Substituents

The methoxy group on the phenyl ring is not merely a passive appendage. Its electron-donating nature influences the electronic charge distribution across the entire molecule, which can impact interactions with biological targets. Studies on related compounds, such as ethyl p-methoxycinnamate, have highlighted the importance of the methoxy group for anti-inflammatory activity. researchgate.netugm.ac.id The position of this group is also critical; for instance, in derivatives of cyclohexenone, the presence of a methoxy group on the naphthyl moiety is a recurring feature in biologically active molecules. mdpi.com

Influence of Alkyl and Adamantyl Groups on Binding and Interactions

The introduction of bulky alkyl groups, particularly the adamantyl group, has a profound effect on the binding characteristics of 6-(4-methoxyphenyl)-2-naphthoate derivatives. The adamantyl group, a large and highly lipophilic moiety, significantly enhances the hydrophobic interactions of the molecule with its binding site. sci-hub.se

For example, the addition of an adamantyl group to the 3-position of the methoxyphenyl ring, as seen in Adapalene (B1666599) (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid), leads to a notable increase in DNA binding affinity. sci-hub.se Molecular modeling studies have shown that this enhancement is primarily due to more pronounced hydrophobic contact with the DNA. sci-hub.se The stability of the resulting complex is also increased, as evidenced by higher binding constants. sci-hub.se The presence of the adamantyl group contributes positively to the binding, leading to a stronger interaction compared to non-adamantylated analogs. sci-hub.se

The table below summarizes the effect of an adamantyl group on the DNA binding constants of related naphthoic acid derivatives.

CompoundAdamantyl MoietyBinding Constant (Kligand–DNA) M⁻¹
6-(4-methoxyphenyl)-2-naphthoic acidNo1.08 x 10⁴
Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid)Yes1.01 x 10⁵

Data sourced from a study on the interaction of these compounds with DNA. sci-hub.se

Development and Validation of QSAR Models for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.govunc.edu

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A diverse set of compounds with known activities is required. For instance, a QSAR study on antioxidants used a dataset of 1911 substances. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule in the dataset.

Model Generation: Various statistical methods, including machine learning algorithms like Random Forest, Gradient Boosting, and Neural Networks, are employed to build the QSAR model. mdpi.commdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation sets. A high squared correlation coefficient (R²) for the test set (typically > 0.6) is a key indicator of a reliable model. nih.gov

For example, in a QSAR study on antioxidants, an Extra Trees model achieved an R² of 0.77 on the test set, demonstrating good predictive capability. mdpi.com Similarly, QSAR models have been successfully used to predict the anticancer activity of various compounds, with correlation coefficients as high as 0.57 for external test sets. unc.edu

Conformational Requirements for Molecular Function

The three-dimensional conformation of a molecule is intrinsically linked to its function. For this compound and its analogs to exert their activity, they must adopt a specific conformation that allows for optimal interaction with their biological target.

The flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and naphthalene rings, allows it to adopt different conformations. The dihedral angle between these two rings is a critical parameter. nih.gov In the solid state, related cyclohexenone derivatives exhibit specific dihedral angles between their aromatic rings, which are influenced by crystal packing forces. nih.gov In a biological environment, the molecule will likely adopt a low-energy conformation that maximizes favorable interactions within the binding site.

The use of flexible docking approaches in QSAR studies acknowledges the importance of conformational flexibility in ligand-receptor interactions. nih.gov By considering multiple possible conformations of a ligand, these methods can provide a more accurate prediction of its binding affinity and biological activity.

Advanced Academic Applications of Ethyl 6 4 Methoxyphenyl 2 Naphthoate and Its Derivatives

Development as Molecular Probes in Chemical Biology

The inherent spectroscopic properties of the 6-(4-methoxyphenyl)-2-naphthoate scaffold and its derivatives make them promising candidates for the development of molecular probes to investigate biological systems.

Fluorescent Probes for Receptor Localization and Affinity Studies

While direct studies on the fluorescence of Ethyl 6-(4-methoxyphenyl)-2-naphthoate are not extensively documented, the closely related derivative, Adapalene (B1666599) (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), exhibits environmentally sensitive fluorescence. This suggests that the core structure possesses intrinsic fluorescence that can be modulated by its surroundings, a key characteristic for a fluorescent probe. Such probes can be instrumental in visualizing the localization of specific receptors within cells and determining their binding affinities through techniques like fluorescence microscopy and spectroscopy.

The 2-naphthoic acid template, a core component of the title compound, has been successfully utilized in the structure-based design of fluorescent probes for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor. By attaching a fluorophore to the naphthoic acid scaffold, researchers have developed high-affinity ligands that allow for the quantification of specific receptor binding using methods like flow cytometry. This approach demonstrates the potential of this compound derivatives to be chemically modified into potent and selective fluorescent probes for various biological targets.

Probes for Understanding Ligand-Biomolecule Interactions

The interaction of 6-(4-methoxyphenyl)-2-naphthoic acid and its ethyl ester with DNA has been investigated, revealing their ability to bind to this crucial biomolecule. Understanding such interactions is fundamental in drug discovery and molecular biology. Furthermore, the 6-methoxy-2-naphthoate moiety is recognized as a standard chromophore for chiroptical studies, particularly in fluorescence-detected exciton-coupled circular dichroism (FDCD). This technique is a powerful tool for elucidating the stereochemistry and binding modes of ligands to biomolecules. The chromophoric nature of the naphthoate group in this compound makes it a valuable component in designing probes to study the intricate details of ligand-biomolecule recognition.

Role as Synthetic Precursors for Complex Organic Molecules

The chemical structure of this compound provides a versatile platform for the synthesis of more complex and biologically significant molecules.

Intermediate in the Synthesis of Naphthoic Acid Derivatives for Retinoid Research

One of the most significant applications of this compound and its methyl ester counterpart is their role as key intermediates in the synthesis of Adapalene. Adapalene is a third-generation synthetic retinoid widely used in the treatment of acne. The synthesis of Adapalene involves the coupling of a protected 6-bromo-2-naphthoic acid ester with an appropriate boronic acid, followed by functionalization and hydrolysis of the ester to the final carboxylic acid. This underscores the importance of this compound as a crucial building block in the production of commercially available pharmaceuticals.

The broader class of 6-substituted 2-naphthoic acid derivatives has been extensively explored in retinoid research for the development of ligands with selectivity for specific retinoic acid receptor (RAR) subtypes. These studies are vital for designing drugs with improved therapeutic profiles and reduced side effects.

Precursor CompoundSynthetic TargetResearch Area
Methyl 6-bromo-2-naphthoateAdapaleneRetinoid Research
Ethyl 6-bromo-2-naphthoateAdapaleneRetinoid Research
6-substituted 2-naphthoic acidsRAR-selective ligandsRetinoid Research

Building Blocks for Polyaromatic Hydrocarbons and other Complex Scaffolds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and organic electronics. While direct evidence for the use of this compound in the synthesis of large, complex PAHs is not prevalent in the reviewed literature, its structure represents a pre-formed naphthalene (B1677914) core that can be further elaborated. General synthetic strategies for PAHs often involve the coupling of smaller aromatic units. Methodologies such as direct arylation of arenes followed by cycloaromatization provide a pathway to construct diverse PAH structures. The aryl-substituted naphthoate structure of the title compound could potentially serve as a building block in such convergent synthetic approaches to create more extended and functionalized polycyclic systems.

Applications in Material Science and Organic Electronics Research

The exploration of naphthalene-based compounds in material science and organic electronics is an active area of research, driven by their unique electronic and photophysical properties.

Naphthalene derivatives, in general, are utilized as building blocks for organic semiconductors. For instance, naphthalene diimides are well-known n-type semiconductors used in organic thin-film transistors (OTFTs) and organic solar cells. While this compound is not a naphthalene diimide, its core aromatic structure suggests potential for similar applications. The electronic properties of naphthalene-based materials can be tuned by chemical modification, which could allow for the development of novel organic electronic materials from this scaffold.

Furthermore, the rigid, aromatic structure of certain aryl-substituted naphthoic acid esters has led to their investigation as components of liquid crystals. The ability of molecules to self-assemble into ordered phases is crucial for applications in displays and sensors. Although specific studies on the liquid crystalline properties of this compound were not identified, the general class of aromatic esters containing naphthalene moieties has been shown to exhibit various liquid crystalline phases. This suggests that with appropriate structural modifications, derivatives of this compound could be designed to possess thermotropic liquid crystal properties.

Compound ClassApplication Area
Naphthalene diimidesOrganic semiconductors (OTFTs, solar cells)
Aryl-substituted naphthoic acid estersPotential liquid crystals

Components in Dye-Sensitized Solar Cells

The introduction of different functional groups to the naphthalene core allows for the tuning of the dye's photophysical and electrochemical properties. For instance, diaryl-naphthopyran photochromic dyes have been shown to be effective sensitizers for TiO2 mesoporous electrodes. nih.gov These dyes can switch between a non-colored and a colored state, which allows for the creation of photo-chromo-voltaic cells that can adapt their light absorption and electricity generation to the light intensity. nih.gov

Dye TypeSemiconductorJsc (mA/cm²)Voc (V)FFη (%)
Naphthoquinone DerivativeTiO20.580.540.650.20
Naphthoquinone DerivativeZnO0.490.490.640.15
Diaryl-naphthopyran (NPI)TiO21.80.520.700.65
Diaryl-naphthopyran (NPI-ThPh)TiO21.30.450.680.40

This table presents illustrative data for naphthalene-based dyes in DSSCs and is not specific to this compound.

Role in Organic Electroluminescent Devices

In the realm of organic electroluminescent devices, more commonly known as organic light-emitting diodes (OLEDs), naphthalene derivatives are valued for their luminescent properties and charge-transporting capabilities. The performance of an OLED is highly dependent on the materials used in its emissive layer and other functional layers.

Compounds with a naphthalene core can serve as emitters or as host materials in the emissive layer of an OLED. The rigid and planar structure of the naphthalene moiety, as seen in this compound, can contribute to high quantum yields and good photostability. nih.gov The methoxyphenyl group can act as an electron-donating group, which can influence the electronic properties and emission color of the molecule.

Research on phenylanthracene-substituted naphthalene derivatives has demonstrated their potential for achieving efficient blue and white light emission in OLEDs. researchgate.net For instance, an OLED device using 4,4′-bis(10-phenylanthracen-9-yl)-1,1′-binaphthalene as the emitter showed efficient blue emission with a luminance efficiency of 1.70 cd/A and an external quantum efficiency of 1.26% at 20 mA/cm². researchgate.net Another device with 1,4-bis(10-phenylanthracene-9-yl)naphthalene as the emitter produced white light. researchgate.net

Furthermore, naphthoanthracene derivatives with different arylamine substituents have been synthesized and used as emitting materials in OLEDs, demonstrating high efficiencies. nih.gov A device employing one such derivative as an emitter achieved a luminous efficiency of 9.15 cd/A and a power efficiency of 6.36 lm/W. nih.gov

The following table summarizes the performance of OLEDs incorporating different naphthalene derivatives as emitting materials.

Emitting MaterialEmission ColorLuminance Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
4,4′-bis(10-phenylanthracen-9-yl)-1,1′-binaphthaleneBlue1.700.791.26
1,4-bis(10-phenylanthracene-9-yl)naphthaleneWhite2.221.130.86
Naphthoanthracene derivative with arylamine substituentGreen9.156.362.72

This table provides representative data for OLEDs using naphthalene-based emitters and is not specific to this compound.

Photochromic Compounds and Photoresponsive Switches

The naphthalene framework is a key component in the design of photochromic compounds and molecular switches. Photochromic molecules can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light of a specific wavelength. This property makes them suitable for applications such as optical data storage, smart windows, and molecular switches.

Diarylethenes are a prominent class of photochromic compounds, and incorporating a naphthalene unit into their structure can modulate their photoresponsive properties. google.com These molecules can undergo reversible ring-opening and ring-closing reactions upon exposure to different wavelengths of light. researchgate.net The thermal stability and fatigue resistance of diarylethene derivatives are critical for their practical application. google.com

Naphthopyran dyes represent another class of photochromic compounds where the naphthalene moiety is integral to their function. nih.gov These compounds can switch between a colorless "closed" form and a colored "open" form. The substituents on the naphthopyran core, such as the methoxyphenyl group in this compound, can influence the color of the open form and the switching kinetics. Diaryl-naphthopyran photochromic dyes have been successfully used to create photo-chromo-voltaic cells that can self-adjust their optical properties in response to light. nih.gov

The table below outlines the photochromic properties of some naphthalene-based compounds.

Compound ClassPhotochromic TransitionWavelength for "On" State (nm)Wavelength for "Off" State (nm)Key Properties
Diarylethene with naphthaleneOpen-ring to closed-ringUVVisibleHigh thermal stability, good fatigue resistance
Diaryl-naphthopyranClosed (colorless) to open (colored)UVVisibleReversible color change, tunable absorption

This table illustrates the general photochromic behavior of naphthalene-based compounds and is not specific to this compound.

Future Research Directions and Emerging Paradigms in Naphthoate Chemistry

Challenges and Opportunities in Stereoselective Synthesis of Naphthoate Derivatives

The synthesis of naphthoate derivatives like Ethyl 6-(4-methoxyphenyl)-2-naphthoate, which contains a biaryl axis, presents a significant challenge in controlling stereochemistry. The rotation around the single bond connecting the naphthyl and phenyl rings can be restricted, leading to atropisomers—stereoisomers that arise from hindered rotation. The development of methods to selectively synthesize one atropisomer over the other (enantioselective synthesis) is a major frontier.

Challenges:

High Rotational Barrier: Achieving configurational stability in the resulting atropisomers requires a high energy barrier to rotation around the C-C single bond, which is influenced by the steric bulk of substituents adjacent to the bond.

Catalyst Control: Designing catalysts that can effectively discriminate between the two enantiomeric transition states during the crucial bond-forming step is a complex task. nih.gov

Substrate Scope: Many existing asymmetric methods are limited to specific substrate classes, and extending them to a wider range of naphthoates requires significant optimization.

Opportunities:

Chiral Ligand Development: The design of novel chiral ligands for transition metals (e.g., Palladium, Nickel, Copper) is a key opportunity. These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of cross-coupling reactions used to form the biaryl bond. nih.govmdpi.comacs.org

Organocatalysis: The use of small chiral organic molecules, such as chiral phosphoric acids or squaramides, as catalysts offers a metal-free alternative for achieving enantioselectivity. nih.govresearchgate.net These catalysts often operate through distinct mechanisms, providing complementary approaches to metal catalysis. researchgate.net

Axially Chiral Scaffolds: Success in this area would provide access to enantiopure naphthoate derivatives, which are valuable as chiral building blocks, ligands in other asymmetric reactions, and potentially as active pharmaceutical ingredients where stereochemistry dictates biological activity. nih.govthieme-connect.denih.gov

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Catalyst/Ligand Example Relevant Reaction Type Potential Advantage
Transition Metal Catalysis Pd(0) / (S)-SEGPHOS Atroposelective Cacchi Reaction nih.gov High efficiency and selectivity for indole-based biaryls, adaptable to naphthoates.
Cu(II) / Chiral Bisoxazoline Oxidative Cross-Coupling mdpi.com Utilizes readily available starting materials like 2-naphthols.
Rhodium / Chiral Diene [2+2+2] Cycloaddition nih.gov Construction of complex, inherently chiral polycyclic systems.
Organocatalysis Chiral Phosphoric Acid (CPA) Asymmetric Nucleophilic Addition nih.gov Metal-free, mild reaction conditions, effective for creating remote stereocenters.
Chiral Squaramide Domino Michael/Alkylation researchgate.net Creates multiple stereogenic elements in a single step with high control.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery process. nih.gov For a compound like this compound, these computational tools offer powerful predictive capabilities.

Computational Design and Prediction:

Property Prediction: ML models can be trained on large datasets of known molecules to predict the physicochemical properties, biological activity, and potential toxicity of novel naphthoate derivatives. researchgate.netelsevierpure.com This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. researchgate.netnih.gov

Reaction Optimization: ML algorithms, particularly random forests and deep neural networks, can predict the outcomes (e.g., yield) of chemical reactions under various conditions. princeton.edu By analyzing vast parameter spaces (catalyst, ligand, solvent, temperature), these models can identify the optimal conditions for synthesizing this compound with higher efficiency.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing a target profile (e.g., high binding affinity to a specific protein, good solubility), these models can propose novel naphthoate structures for synthesis, moving beyond simple modifications of the parent compound.

Table 2: Applications of AI/ML in Naphthoate Chemistry

AI/ML Application Technique Objective Example Input Data
Bioactivity Prediction Quantitative Structure-Activity Relationship (QSAR) nih.gov Predict the therapeutic or toxic effects of new derivatives. Molecular descriptors, experimental bioactivity data.
Reaction Yield Prediction Random Forest / Gradient Boosting princeton.edu Optimize synthesis by predicting yield based on reaction parameters. Reactants, catalyst, base, solvent, temperature, additive.
Synthesis Planning Retrosynthesis Algorithms Propose viable synthetic routes to a target molecule. Target molecular structure, known chemical reactions.
Virtual Screening Deep Learning / Molecular Docking oxfordglobal.com Screen large virtual libraries for compounds that bind to a biological target. 3D structure of target protein, library of chemical structures.

Exploration of Novel Reaction Pathways and Catalytic Systems for Naphthoate Functionalization

The synthesis of this compound likely relies on established cross-coupling reactions like the Suzuki or Negishi reaction. numberanalytics.comnih.gov However, future research is focused on developing more efficient, sustainable, and versatile methods.

Novel Reaction Pathways:

C-H Bond Functionalization: A major goal in modern synthesis is to directly convert inert carbon-hydrogen (C-H) bonds into new functional groups, avoiding the need for pre-functionalized starting materials. anr.frnih.govrsc.org For this compound, this could enable the direct attachment of new substituents to either the naphthalene (B1677914) or phenyl rings, rapidly generating a library of analogues. Ruthenium and Nickel-based catalysts have shown significant promise in this area. nih.govacs.org

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via single-electron transfer (SET) pathways. ethz.chsigmaaldrich.com Photoredox catalysis operates under exceptionally mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. acs.orgnih.gov It could be applied to forge the biaryl bond in the target molecule or for subsequent functionalization reactions. researchgate.net

First-Row Transition Metal Catalysis: While palladium has dominated cross-coupling chemistry, there is a growing interest in using more earth-abundant and less expensive first-row transition metals like nickel, copper, and iron. nih.govnih.gov Developing robust catalytic systems based on these metals for naphthoate synthesis is a key area of future research. acs.org

Table 3: Comparison of Catalytic Systems for Biaryl Synthesis

Catalytic System Metal Typical Reaction Key Advantages Challenges
Traditional Cross-Coupling Palladium (Pd) Suzuki, Heck, Stille numberanalytics.comnih.gov High reliability, broad substrate scope, well-understood mechanisms. High cost, potential for metal contamination in products.
Emerging Cross-Coupling Nickel (Ni) Ni-catalyzed C-H Alkylation nih.gov Earth-abundant, lower cost, unique reactivity profiles. Often more sensitive to air and moisture, mechanisms can be complex.
Photoredox Catalysis Iridium (Ir) / Ruthenium (Ru) or Organic Dyes Light-mediated C-C coupling sigmaaldrich.com Extremely mild conditions, novel reaction pathways via radicals. Requires specialized photoreactor setup, quantum yields can be low.
Copper-Catalyzed Coupling Copper (Cu) Oxidative Coupling acs.org Inexpensive, useful for coupling phenols and amines. Can require harsh oxidants or high catalyst loadings.

Development of Advanced Analytical Techniques for In Situ Monitoring of Naphthoate Reactions

To truly optimize and understand the synthesis of compounds like this compound, chemists need to observe reactions as they happen. In situ (in the reaction mixture) analytical techniques provide a real-time window into the chemical process, tracking the concentration of reactants, intermediates, and products over time. spectroscopyonline.com

Advanced Analytical Methods:

In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and Raman spectroscopy allow for the continuous monitoring of functional groups within the reaction vessel without disturbing the system. chemicalonline.commt.com This provides detailed kinetic data and can help identify transient intermediates that are crucial to the reaction mechanism.

In Situ Mass Spectrometry: Modern mass spectrometry probes can be directly inserted into a reaction mixture to monitor the evolution of different species in real-time. acs.org This is particularly powerful for identifying unexpected byproducts and understanding complex reaction networks.

Process Analytical Technology (PAT): The integration of these in situ monitoring tools into automated reactor systems is a cornerstone of PAT. This approach allows for precise control over reaction parameters based on real-time analytical feedback, leading to improved yield, purity, and safety.

Table 4: In Situ Analytical Techniques for Reaction Monitoring

Technique Information Provided Application in Naphthoate Synthesis
FTIR (ReactIR) Concentration changes of key functional groups (e.g., C=O of the ester). mt.com Tracking reaction progress, determining endpoints, calculating reaction kinetics.
Raman Spectroscopy Changes in molecular vibrations, good for non-polar bonds and aqueous media. Monitoring C-C bond formation and changes in the aromatic rings.
Mass Spectrometry (MS) Real-time identification of molecular weights of all species in solution. acs.org Detecting reaction intermediates, identifying byproduct formation pathways.
Nuclear Magnetic Resonance (NMR) Detailed structural information on soluble species. Mechanistic studies, identifying isomeric products.

Q & A

Q. What are the common synthetic routes for Ethyl 6-(4-methoxyphenyl)-2-naphthoate?

The synthesis typically involves multi-step protocols, such as coupling aromatic precursors followed by esterification. For structurally similar naphthoates, a four-step process is documented: (1) bromophenol-adamantanol coupling (acid catalysis), (2) Suzuki-Miyaura cross-coupling, (3) ester hydrolysis, and (4) re-esterification . Key steps include column chromatography (e.g., flash chromatography with hexane/ethyl acetate gradients) and monitoring via thin-layer chromatography (TLC) . Example yields range from 22% to 77%, depending on reaction optimization .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and ester carbonyl (δ ~165–170 ppm) signals .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]+ 426.55) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–H···O interactions) .

Q. What are the stability considerations for storing this compound?

Store in sealed containers under inert gas (N2/Ar) at room temperature (RT) to prevent hydrolysis. Avoid moisture and light, as methoxy and ester groups are susceptible to oxidation and humidity . Purity (>95%) is maintained via recrystallization in non-polar solvents (e.g., isooctane) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios .
  • Reaction conditions : Adjust temperature (e.g., 80–110°C for cross-coupling) and solvent polarity (e.g., THF vs. DMF) to enhance reactivity .
  • Workup strategies : Employ gradient elution in chromatography and fractional recrystallization to minimize product loss .
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., equivalents of reagents, reaction time) to identify critical factors .

Q. How to resolve contradictions in melting point data for structurally similar naphthoate derivatives?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions to distinguish polymorphs .
  • Recrystallization validation : Compare melting points after purification in different solvents (e.g., ethanol vs. acetonitrile) .
  • Cross-reference literature : Align data with peer-reviewed studies (e.g., CAS 106685-41-0 reports MP 140–141°C after isooctane recrystallization) .

Q. What mechanistic insights explain the reactivity of the methoxyphenyl group in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, enhancing aryl ring electron density and facilitating oxidative addition in Pd-catalyzed couplings. Computational studies (e.g., DFT) show lowered activation energy for C–Br bond cleavage in brominated intermediates . Metallaphotoredox catalysis (e.g., Ir/Ni dual catalysis) further leverages methoxy’s directing effects for regioselective alkenylation .

Q. How to assess the compound’s potential biological activity based on structural analogs?

  • Structure-Activity Relationship (SAR) : Compare with methyl naphthoate derivatives (e.g., Adapalene analogs) showing retinoid receptor modulation .
  • In silico docking : Model interactions with target proteins (e.g., cytochrome P450) using software like AutoDock .
  • In vitro assays : Test inhibition of enzymes (e.g., hydrolases) or anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.